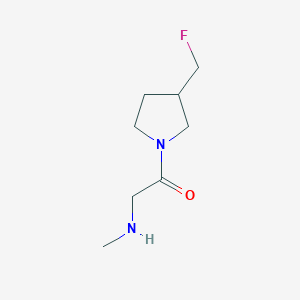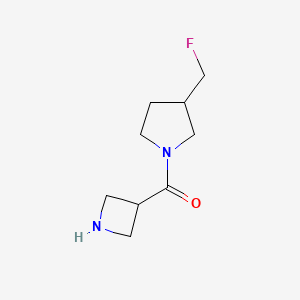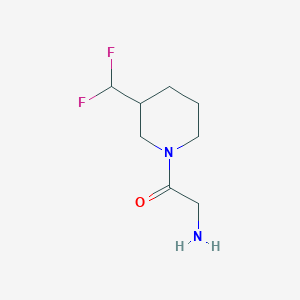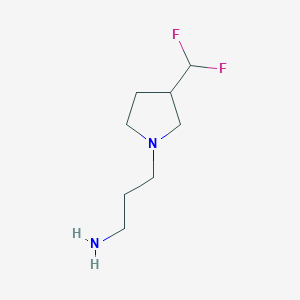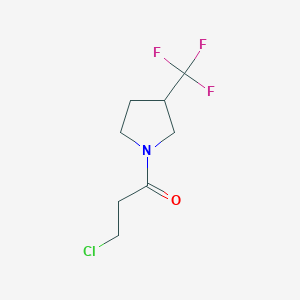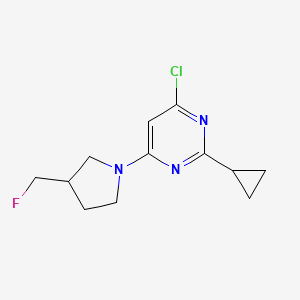
4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another synthesis method involves varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The molecular formula is C6H4ClF3N2 and the molecular weight is 196.56 g/mol .Aplicaciones Científicas De Investigación
Optical Sensing and Biological Applications
Pyrimidine derivatives, including 4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine, are recognized for their significant role in organic chemistry due to their ability to form both coordination and hydrogen bonds, making them suitable for use as exquisite sensing materials. These compounds have found extensive applications in the synthesis of optical sensors, owing to their unique properties. They also exhibit a range of biological and medicinal applications, illustrating their versatility and importance in scientific research (Jindal & Kaur, 2021).
Synthesis and Medicinal Applications
The pyrimidine core, a key component in this compound, is a fundamental precursor for the synthesis of various medicinal and pharmaceutical products. It's noteworthy for its broad synthetic applications and bioavailability, making it a crucial molecule in drug discovery and development. The use of hybrid catalysts in the synthesis of pyrimidine scaffolds has been intensively investigated, indicating the compound's potential in the creation of lead molecules for therapeutic applications (Parmar et al., 2023).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It is used to prepare trifluoromethyl (pyrimidin-2-yl)azetidine-2-carboxamides, which are potent, orally bioavailable tgr5 (gpbar1) agonists . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the compound is stable under normal temperatures and pressures .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methyl-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the pyrimidine biosynthesis pathway, thereby affecting the overall metabolic flux . Additionally, the compound’s interaction with proteins such as ATF4 and NF-kB suggests its potential role in modulating inflammatory responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α . Furthermore, it impacts gene expression by inhibiting the expression of endoplasmic reticulum (ER) stress markers and apoptosis-related genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of their activity . This inhibition results in the suppression of ER stress and apoptosis pathways, thereby providing neuroprotective and anti-inflammatory effects . Additionally, the compound’s ability to inhibit specific enzymes further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific storage conditions, such as being stored in an inert atmosphere at temperatures below -20°C . Over time, its degradation products may influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways and reduced cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine biosynthesis and degradation . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular metabolism, affecting overall cellular function . Additionally, its interaction with specific enzymes can modulate the activity of metabolic pathways, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within specific cellular compartments . Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the endoplasmic reticulum and mitochondria has been associated with its ability to modulate ER stress and mitochondrial function . These findings suggest that the compound’s subcellular localization is essential for its biochemical activity.
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c1-6-15-8(11)4-9(16-6)17-3-2-7(5-17)10(12,13)14/h4,7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYVBECPPGMQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


